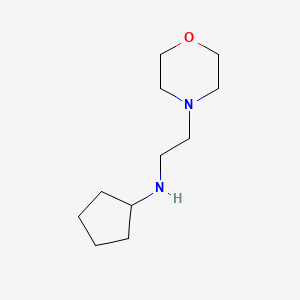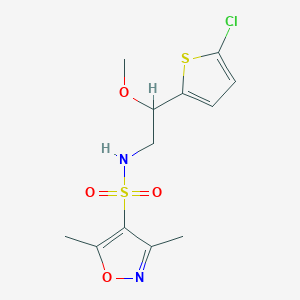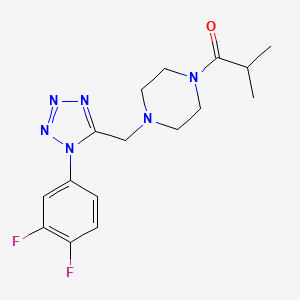
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C16H20F2N6O and its molecular weight is 350.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
DNA Interaction and Cellular Applications
The compound is related to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, particularly in AT-rich sequences. It is part of the bis-benzimidazole family of minor groove binders and has been extensively used as a fluorescent DNA stain due to its ability to penetrate cells. Hoechst derivatives, including potentially related compounds, have applications in plant cell biology for chromosome and nuclear staining, flow cytometry, and chromosome analysis. Moreover, these derivatives are utilized as radioprotectors and topoisomerase inhibitors, highlighting their significance in rational drug design and molecular studies for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Piperazine Derivatives in Medicinal Chemistry
Piperazine, a core structural component of the compound , is a versatile medicinal scaffold, essential in numerous marketed drugs with diverse pharmacological activities. Piperazine derivatives have been spotlighted for their potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the significance of piperazine in drug design, offering insights into the structure-activity relationship (SAR) of potent anti-TB molecules. Such information is critical for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Role in Pharmacokinetics and Drug Metabolism
The compound's relation to arylpiperazine derivatives is noteworthy, as these compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites exhibit a variety of effects, particularly related to serotonin receptors, and distribute extensively in tissues, including the brain. This extensive distribution and transformation underline the compound's potential role in pharmacokinetics and drug metabolism, reflecting the variability in individual drug responses due to differences in enzyme expression and activity (Caccia, 2007).
Piperazine Derivatives in Drug Discovery
Piperazine derivatives are highly significant in the rational design of drugs, found in various therapeutics with different medicinal uses. Modifications in the piperazine nucleus lead to notable differences in the medicinal potential of the resultant molecules. Piperazines, therefore, are crucial in drug discovery, indicating their versatility and potential for creating pharmacologically active molecules (Rathi et al., 2016).
Propiedades
IUPAC Name |
1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N6O/c1-11(2)16(25)23-7-5-22(6-8-23)10-15-19-20-21-24(15)12-3-4-13(17)14(18)9-12/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAISQKVQZCECAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2403480.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2403481.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2403482.png)
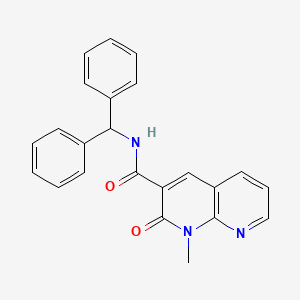
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2403486.png)
![Ethyl 7-ethoxy-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2403490.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2403492.png)
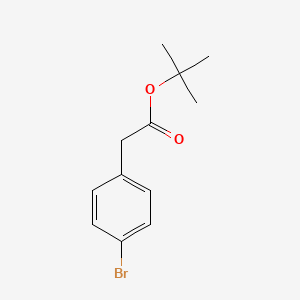

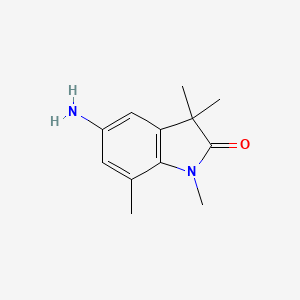
![5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2403498.png)
